3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine
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Overview
Description
3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine is a chemical compound characterized by the presence of chloro, difluoro, and trifluoropropan-2-amine groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine typically involves the reaction of 2-chloro-4,5-difluoroaniline with 1,1,1-trifluoro-2-bromoethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form amines with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield imines or different amines.
Scientific Research Applications
3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chloro-4,5-difluorophenyl)ethynyl]nicotinaldehyde
- 3-(2-Chloro-4,5-difluorophenyl)morpholine
Uniqueness
3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine is unique due to its trifluoropropan-2-amine group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H7ClF5N |
---|---|
Molecular Weight |
259.60 g/mol |
IUPAC Name |
3-(2-chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine |
InChI |
InChI=1S/C9H7ClF5N/c10-5-3-7(12)6(11)1-4(5)2-8(16)9(13,14)15/h1,3,8H,2,16H2 |
InChI Key |
AGSQLEZMQRDCRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)CC(C(F)(F)F)N |
Origin of Product |
United States |
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